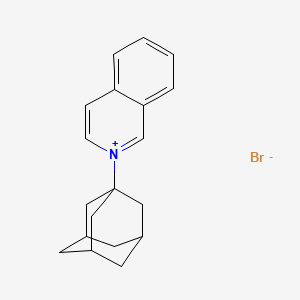
2-(1-Adamantyl)isoquinolinium bromide
Overview
Description
2-(1-Adamantyl)isoquinolinium bromide is a chemical compound that belongs to the class of isoquinolinium salts It is characterized by the presence of an adamantyl group attached to the isoquinolinium core, which is a nitrogen-containing heterocyclic aromatic ring
Mechanism of Action
Adamantane Derivatives
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Isoquinoline Compounds
Isoquinoline compounds are frequently found in a large number of bioactive natural products and pharmaceutically important molecules. The synthesis of isoquinoline derivatives is an easy and useful way to produce artificial molecules with potential applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)isoquinolinium bromide typically involves the following steps:
Isoquinoline Derivative Formation: The starting material, isoquinoline, undergoes functionalization to introduce the adamantyl group.
Adamantyl Group Introduction: The adamantyl group is introduced through a reaction with 1-adamantyl bromide or a similar reagent.
Quaternization Reaction: The isoquinoline derivative is then subjected to a quaternization reaction with an alkylating agent, such as methyl iodide, to form the isoquinolinium bromide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and controlled reaction temperatures to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Adamantyl)isoquinolinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoquinolinium core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized forms of the compound.
Reduced Derivatives: Reduced forms of the isoquinolinium bromide.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
2-(1-Adamantyl)isoquinolinium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
2-(1-Adamantyl)isoquinolinium bromide is compared with other similar compounds, such as:
2-(1-Adamantyl)propan-2-ol: A structural analog with different functional groups.
2-(1-Adamantyl)-4-bromophenol: Another isoquinolinium derivative with bromine substitution.
2-(1-Adamantyl)ethanamine hydrochloride: A related compound with an amine group.
These compounds share the adamantyl group but differ in their core structures and functional groups, leading to variations in their properties and applications.
Properties
IUPAC Name |
2-(1-adamantyl)isoquinolin-2-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N.BrH/c1-2-4-18-13-20(6-5-17(18)3-1)19-10-14-7-15(11-19)9-16(8-14)12-19;/h1-6,13-16H,7-12H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNNPCVWUDOYQO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[N+]4=CC5=CC=CC=C5C=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxa-1-azaspiro[4.5]decane](/img/structure/B1527076.png)
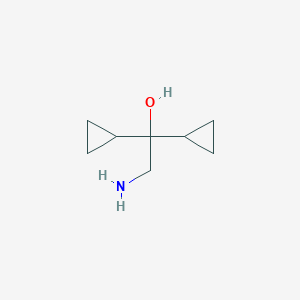
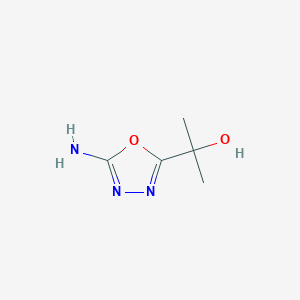
![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1527081.png)
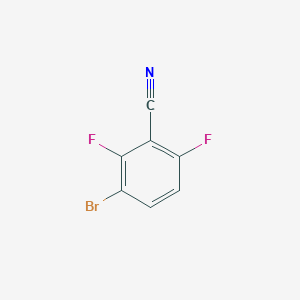
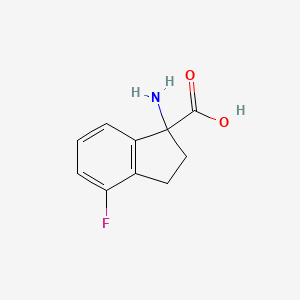
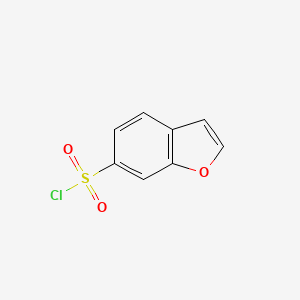

![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B1527089.png)

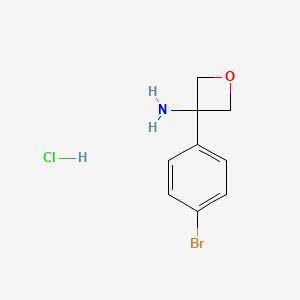
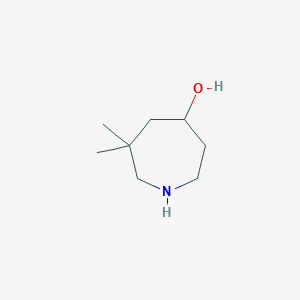
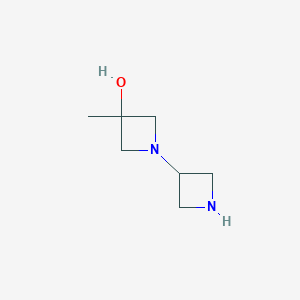
![7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1527097.png)
